molecular formula C8H7BrO3 B14409041 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- CAS No. 84568-08-1

2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl-

Cat. No.: B14409041
CAS No.: 84568-08-1
M. Wt: 231.04 g/mol
InChI Key: FDFNJXMLPGGDSZ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and a methyl group attached to a cyclohexadiene-1,4-dione core

Preparation Methods

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- typically involves the bromination of 2,5-cyclohexadiene-1,4-dione followed by the introduction of methoxy and methyl groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its quinone derivatives can participate in redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can selectively target cancer cells .

Comparison with Similar Compounds

Similar compounds to 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- include:

Properties

IUPAC Name

5-bromo-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-4-7(11)5(9)3-6(10)8(4)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFNJXMLPGGDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C(C1=O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473167
Record name 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84568-08-1
Record name 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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